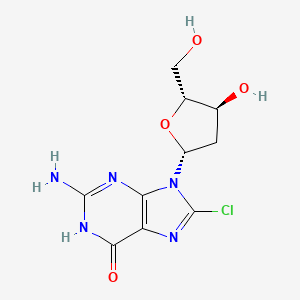

8-Chloro-2'-deoxyguanosine

Vue d'ensemble

Description

8-Chloro-2’-deoxyguanosine is an analogue of 2’-deoxyguanosine, where the hydrogen at position 8 of the guanine nucleobase is replaced by chlorine . This compound is a significant DNA adduct formed by the reaction of hypochlorous acid with DNA, often occurring in inflamed tissues . It has been detected in the liver DNA and urine of rats in inflammation models, indicating its potential role in inflammation-driven carcinogenesis .

Méthodes De Préparation

The synthesis of 8-Chloro-2’-deoxyguanosine typically involves the chlorination of 2’-deoxyguanosine. Hypochlorous acid, generated by myeloperoxidase in inflamed tissues, reacts with 2’-deoxyguanosine to form 8-Chloro-2’-deoxyguanosine .

Analyse Des Réactions Chimiques

8-Chloro-2’-deoxyguanosine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form other chlorinated guanine derivatives.

Substitution: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.

Miscoding: It can cause miscoding during DNA replication, leading to mutations.

Common reagents used in these reactions include hypochlorous acid for chlorination and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

Biochemical Mechanisms of DNA Damage

8-Chloro-2'-deoxyguanosine is formed through the reaction of hypochlorous acid with DNA, leading to significant alterations in DNA structure and function. The presence of this compound can result in miscoding during DNA replication, which is critical for understanding mutagenesis and cancer development.

Inflammation-Driven Carcinogenesis

Research indicates that this compound plays a crucial role in inflammation-driven carcinogenesis. Its formation is often associated with inflammatory diseases where oxidative stress is prevalent.

Case Study Insights

- A study demonstrated that rats exposed to lipopolysaccharides exhibited elevated levels of 8-Cl-dG in liver DNA and urine, suggesting a direct link between inflammation and the formation of this mutagenic adduct .

- The miscoding frequency was quantified using two-phased polyacrylamide gel electrophoresis, revealing specific patterns of mutation associated with different DNA polymerases .

Biomarker for Inflammation

Due to its stable presence in biological fluids, this compound has emerged as a potential biomarker for monitoring inflammation and oxidative stress in clinical settings.

Clinical Relevance

- Elevated levels of 8-Cl-dG have been correlated with various inflammatory diseases, including cancer, making it a candidate for diagnostic applications.

- Its detection in urine samples provides a non-invasive method for assessing oxidative DNA damage related to chronic inflammatory conditions .

Chemical Research Applications

In chemical research, this compound is utilized to study the effects of chlorination on nucleosides and nucleotides.

Applications in Chemistry

- It serves as a model compound for investigating the chemical properties and reactivity of chlorinated nucleosides.

- Researchers employ this compound to explore potential therapeutic applications by designing analogs that may mitigate its mutagenic effects or enhance its biological activity.

Table 1: Summary of Mutagenic Properties of this compound

| DNA Polymerase | Miscoding Frequency (%) | Type of Mutation |

|---|---|---|

| Pol α | Low | dCMP incorporation |

| Pol κ | Moderate | One-base deletion |

| Pol η | High | dAMP and dTMP incorporation |

Table 2: Correlation Between Inflammation and Levels of this compound

| Condition | Detection Method | Sample Type | Result |

|---|---|---|---|

| Lipopolysaccharide-induced | HPLC | Urine | Elevated levels found |

| Chronic Inflammatory Disease | Mass Spectrometry | Blood | Significant correlation |

Mécanisme D'action

The primary mechanism of action of 8-Chloro-2’-deoxyguanosine involves its incorporation into DNA, where it can cause miscoding during DNA replication. This miscoding can lead to mutations, contributing to carcinogenesis in inflamed tissues . The compound interacts with DNA polymerases, causing misincorporation of nucleotides opposite the lesion, which can result in G to C transversion mutations .

Comparaison Avec Des Composés Similaires

8-Chloro-2’-deoxyguanosine is unique among chlorinated nucleosides due to its specific formation and effects on DNA replication. Similar compounds include:

8-Chloro-2’-deoxyadenosine: Another chlorinated nucleoside formed by the reaction of hypochlorous acid with DNA.

5-Chloro-2’-deoxycytidine: Formed by the chlorination of 2’-deoxycytidine, it can mimic 5-methylcytosine and perturb epigenetic signals.

These compounds share similar formation mechanisms but differ in their specific effects on DNA and their roles in biological processes.

Activité Biologique

8-Chloro-2'-deoxyguanosine (8-Cl-dG) is a significant DNA adduct formed as a result of oxidative stress, particularly from hypochlorous acid (HOCl), which is produced during inflammatory responses. This compound has garnered attention due to its implications in mutagenesis and carcinogenesis, particularly in inflamed tissues. This article explores the biological activity of 8-Cl-dG, including its mechanisms of action, miscoding properties, and potential implications in cancer development.

Formation and Detection

8-Cl-dG is primarily formed by the reaction of HOCl with DNA. Studies have shown that it can be detected in biological samples such as liver DNA and urine from animal models subjected to inflammatory stimuli, such as lipopolysaccharide administration . This detection underscores its relevance in understanding inflammation-related carcinogenesis.

The biological activity of 8-Cl-dG is closely linked to its role as a mutagenic lesion. It interferes with normal DNA replication processes, leading to various types of misincorporation during DNA synthesis:

- DNA Polymerase Interaction : Research indicates that different human DNA polymerases (pol α, pol κ, and pol η) exhibit varying responses to 8-Cl-dG. For instance:

This variability in response suggests that the presence of 8-Cl-dG can lead to different mutation profiles depending on the polymerase involved.

Case Studies and Research Findings

Several studies have focused on the implications of 8-Cl-dG in cancer biology:

- Inflammation-Driven Carcinogenesis : A study highlighted that chronic inflammation is associated with increased levels of 8-Cl-dG in tissues, suggesting a link between persistent inflammatory states and cancer risk . The mutagenic properties of 8-Cl-dG may contribute to genetic alterations that drive tumorigenesis.

- Miscoding Properties : The miscoding frequency and specificity of 8-Cl-dG were quantitatively assessed using two-phased polyacrylamide gel electrophoresis (PAGE). The results indicated that the presence of this adduct could significantly alter the fidelity of DNA replication .

- Comparative Analysis with Other Lesions : In comparative studies, 8-Cl-dG was found to exhibit different base-pairing stabilities compared to other damaged nucleotides like 8-oxo-2'-deoxyguanosine, further emphasizing its unique role in mutagenesis .

Implications for Cancer Therapy

Given its mutagenic potential, understanding the biological activity of 8-Cl-dG could inform therapeutic strategies aimed at mitigating inflammation-related cancer risks. Targeting pathways that lead to the formation or repair of such lesions might provide avenues for cancer prevention or treatment.

Summary Table of Key Findings

| Characteristic | Details |

|---|---|

| Chemical Structure | C10H12ClN5O4 |

| Formation | Induced by hypochlorous acid during inflammation |

| Detection | Found in liver DNA and urine in inflamed models |

| DNA Polymerase Response | Varies by polymerase; significant miscoding observed |

| Cancer Association | Linked to increased mutation rates in inflamed tissues |

Propriétés

IUPAC Name |

2-amino-8-chloro-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN5O4/c11-9-13-6-7(14-10(12)15-8(6)19)16(9)5-1-3(18)4(2-17)20-5/h3-5,17-18H,1-2H2,(H3,12,14,15,19)/t3-,4+,5+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMJGYHICYATNGZ-VPENINKCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C3=C(C(=O)NC(=N3)N)N=C2Cl)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C3=C(C(=O)NC(=N3)N)N=C2Cl)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.